molecular formula C67H118N26O16 B10825596 Protein kinase c(19-31)

Protein kinase c(19-31)

Cat. No.: B10825596
M. Wt: 1543.8 g/mol
InChI Key: OLYXRRDLXDCSNP-XYICCSMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein kinase c(19-31) is a peptide inhibitor derived from the pseudo-substrate regulatory domain of protein kinase c alpha (residues 19-31). This compound is used as a substrate peptide for testing protein kinase c activity. Protein kinase c is a family of serine/threonine kinases that play a crucial role in signal transduction, regulating various cellular processes such as proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase c(19-31) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of protein kinase c(19-31) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Protein kinase c(19-31) undergoes various chemical reactions, including:

    Oxidation: The cysteine residues in the peptide can be oxidized to form disulfide bonds.

    Phosphorylation: The serine and threonine residues can be phosphorylated by kinases.

    Dephosphorylation: Phosphatases can remove phosphate groups from the phosphorylated residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Phosphorylation: Adenosine triphosphate (ATP) and specific kinases.

    Dephosphorylation: Specific phosphatases.

Major Products Formed

    Oxidation: Disulfide-bonded peptides.

    Phosphorylation: Phosphorylated peptides.

    Dephosphorylation: Dephosphorylated peptides.

Scientific Research Applications

Protein kinase c(19-31) has numerous applications in scientific research:

Mechanism of Action

Protein kinase c(19-31) exerts its effects by mimicking the natural substrate of protein kinase c, thereby inhibiting its activity. The peptide binds to the active site of protein kinase c, preventing the phosphorylation of its natural substrates. This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Protein kinase c(19-31) can be compared with other peptide inhibitors and modulators of protein kinase c, such as:

Uniqueness

Protein kinase c(19-31) is unique due to its specific sequence derived from the pseudo-substrate regulatory domain of protein kinase c alpha, making it a highly selective inhibitor for studying protein kinase c activity.

Conclusion

Protein kinase c(19-31) is a valuable tool in scientific research, offering insights into the regulation and function of protein kinase c. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for various studies.

Properties

Molecular Formula

C67H118N26O16

Molecular Weight

1543.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1

InChI Key

OLYXRRDLXDCSNP-XYICCSMHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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